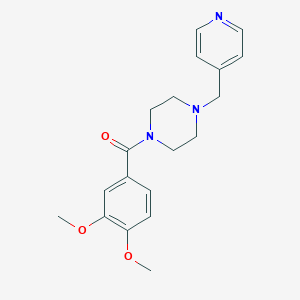![molecular formula C19H21ClN2O2 B249181 (3-Chlorophenyl)[4-(2-methoxybenzyl)piperazin-1-yl]methanone](/img/structure/B249181.png)
(3-Chlorophenyl)[4-(2-methoxybenzyl)piperazin-1-yl]methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Chlorophenyl)[4-(2-methoxybenzyl)piperazin-1-yl]methanone, also known as GSK-3β inhibitor VIII, is a chemical compound that has been extensively studied for its potential therapeutic applications.
Mécanisme D'action
The mechanism of action of (3-Chlorophenyl)[4-(2-methoxybenzyl)piperazin-1-yl]methanone involves the inhibition of this compoundβ. This compoundβ is a serine/threonine kinase that regulates a wide range of cellular processes, including glycogen metabolism, cell cycle progression, and gene expression. Inhibition of this compoundβ has been found to promote neurogenesis, synaptic plasticity, and cognitive function.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been extensively studied in vitro and in vivo. It has been found to promote neurogenesis, enhance synaptic plasticity, and improve cognitive function in animal models of Alzheimer's disease, bipolar disorder, and schizophrenia. It has also been found to have anti-inflammatory and antioxidant effects, which may contribute to its therapeutic potential.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using (3-Chlorophenyl)[4-(2-methoxybenzyl)piperazin-1-yl]methanone in lab experiments include its potent and selective inhibition of this compoundβ, its ability to promote neurogenesis and synaptic plasticity, and its potential therapeutic applications in neurological and psychiatric disorders. The limitations include its potential toxicity and off-target effects, which need to be carefully evaluated in preclinical and clinical studies.
Orientations Futures
There are several future directions for research on (3-Chlorophenyl)[4-(2-methoxybenzyl)piperazin-1-yl]methanone. These include further studies on its mechanism of action, its potential therapeutic applications in other neurological and psychiatric disorders, its pharmacokinetics and toxicity, and the development of more potent and selective this compoundβ inhibitors. Additionally, the use of this compound in combination with other drugs or therapies may enhance its therapeutic potential.
Méthodes De Synthèse
The synthesis of (3-Chlorophenyl)[4-(2-methoxybenzyl)piperazin-1-yl]methanone involves the reaction of 3-chloroacetophenone with 2-methoxybenzylamine in the presence of sodium hydride followed by the reaction with piperazine in the presence of acetic anhydride. The final product is obtained through recrystallization from ethanol.
Applications De Recherche Scientifique
(3-Chlorophenyl)[4-(2-methoxybenzyl)piperazin-1-yl]methanone has been extensively studied for its potential therapeutic applications, particularly in the treatment of neurological and psychiatric disorders. It has been found to be a potent inhibitor of glycogen synthase kinase-3β (this compoundβ), an enzyme that plays a crucial role in neuronal signaling, neurogenesis, and synaptic plasticity. Inhibition of this compoundβ has been implicated in the treatment of Alzheimer's disease, bipolar disorder, and schizophrenia.
Propriétés
Formule moléculaire |
C19H21ClN2O2 |
|---|---|
Poids moléculaire |
344.8 g/mol |
Nom IUPAC |
(3-chlorophenyl)-[4-[(2-methoxyphenyl)methyl]piperazin-1-yl]methanone |
InChI |
InChI=1S/C19H21ClN2O2/c1-24-18-8-3-2-5-16(18)14-21-9-11-22(12-10-21)19(23)15-6-4-7-17(20)13-15/h2-8,13H,9-12,14H2,1H3 |
Clé InChI |
HBKYXIBSBQUMNM-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1CN2CCN(CC2)C(=O)C3=CC(=CC=C3)Cl |
SMILES canonique |
COC1=CC=CC=C1CN2CCN(CC2)C(=O)C3=CC(=CC=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[4-(4-Phenyl-cyclohexyl)-piperazin-1-yl]-(3,4,5-trimethoxy-phenyl)-methanone](/img/structure/B249099.png)

![1-[4-(1H-indol-3-ylmethyl)piperazin-1-yl]-2-phenoxyethanone](/img/structure/B249101.png)
![(4-Methoxy-phenyl)-[4-(4-methylsulfanyl-benzyl)-piperazin-1-yl]-methanone](/img/structure/B249102.png)


![1-Cycloheptyl-4-[(4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B249105.png)
![3-{[4-(2-methoxybenzoyl)-1-piperazinyl]methyl}-1H-indole](/img/structure/B249107.png)


![(4-Methoxy-phenyl)-[4-(4-phenyl-cyclohexyl)-piperazin-1-yl]-methanone](/img/structure/B249115.png)

![1-[4-(2,3-Dimethoxy-benzyl)-piperazin-1-yl]-2-phenoxy-ethanone](/img/structure/B249121.png)